molecular formula C7H10OS B1445638 3-(Prop-2-yn-1-yl)thiolan-3-ol CAS No. 1376320-29-4

3-(Prop-2-yn-1-yl)thiolan-3-ol

Cat. No. B1445638
M. Wt: 142.22 g/mol
InChI Key: CLSSLTXRTNOMHQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(Prop-2-yn-1-yl)thiolan-3-ol is C7H10OS . Its average mass is 142.219 Da and its monoisotopic mass is 142.045242 Da .

Scientific Research Applications

Supramolecular Assembly

  • Molecular Assembly Study : The compound has been studied in the context of supramolecular assembly, particularly in the solid state. The research focused on the intermolecular interactions and hydrogen-bonding patterns established by alkynes like 3-(Prop-2-yn-1-yl)thiolan-3-ol in the solid state. This has implications for the understanding of molecular complexity and the formation of larger ring systems or chains (Braga et al., 1997).

Biological Systems

  • Latent Inhibitors in Alcohol Dehydrogenase : It has been found to act as a latent inhibitor in the study of horse liver alcohol dehydrogenase. The compound undergoes oxidation catalyzed by the enzyme, which demonstrates its potential for studying enzyme-catalyzed reactions (Macinnes et al., 1981).
  • Fluorescent Probe for Biological Imaging : A study created a fluorescent probe based on 3-(Prop-2-yn-1-yl)thiolan-3-ol derivatives for detecting thiols like cysteine. This probe has potential applications in biological imaging, including in vivo imaging in HepG2 cells, zebrafish, and Arabidopsis thaliana (Chao et al., 2019).

Catalysis and Chemical Synthesis

  • Catalytic Activity in Organic Synthesis : Research has shown its use in catalytic activities, such as in the isomerization of prop-2-yn-1-ols into α,β-unsaturated aldehydes. This highlights its role in facilitating complex chemical transformations (Picquet et al., 1997).

Materials Science

  • Hyperbranched Polymers : The compound has been utilized in the production of hyperbranched polymers with high degrees of branching and low dispersity values. This is significant for materials science, especially in the context of developing new polymeric materials with specific properties (Cook et al., 2016).

Pharmaceuticals and Therapeutics

  • Potential Bioactive Agent : It has been studied for its properties as a potential bioactive agent. This involves investigating its molecular structure and characteristics like hyperpolarizability and charge transfer within the molecule, which are relevant for pharmaceutical applications (Sebastian et al., 2014).

Enzyme Studies

  • Enzymatic Transformations : The compound has been a subject of study in enzymatic transformations, particularly in the context of lipase-catalyzed reactions. This is important for understanding enzyme mechanisms and for applications in bioorganic chemistry (Borowiecki & Dranka, 2019).

properties

IUPAC Name

3-prop-2-ynylthiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-2-3-7(8)4-5-9-6-7/h1,8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSSLTXRTNOMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCSC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-yn-1-yl)thiolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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